molecular formula C9H8N2O B12337265 N-isoquinolin-5-ylhydroxylamine

N-isoquinolin-5-ylhydroxylamine

Cat. No.: B12337265
M. Wt: 160.17 g/mol
InChI Key: YYXSEVPIKNTAIZ-UHFFFAOYSA-N
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Description

N-isoquinolin-5-ylhydroxylamine is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are known for their wide range of biological activities and are considered important components in many biologically active products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isoquinolin-5-ylhydroxylamine typically involves the cyclization of aromatic ketoximes with alkynes in the presence of a catalytic amount of ruthenium or palladium catalysts. This reaction is known for its efficiency and high yield . Another method involves the use of aromatic aldehydes and aminoacetals under acidic conditions, leading to the formation of isoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using metal-catalyzed reactions. The use of environmentally friendly catalysts and processes is emphasized to minimize the formation of harmful by-products and to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-ylhydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions may produce amines or hydroxylamines .

Mechanism of Action

The mechanism of action of N-isoquinolin-5-ylhydroxylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-isoquinolin-5-ylhydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11-12H

InChI Key

YYXSEVPIKNTAIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NO

Origin of Product

United States

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